N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester (hereafter referred to as Fmoc-Ala-Ala-OtBu) is a protected dipeptide derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides base-labile protection for the amine group, while the tert-butyl (OtBu) ester protects the carboxyl terminus, which is acid-labile. This orthogonal protection strategy enables sequential deprotection and coupling steps during peptide chain assembly. The compound’s structure includes two alanine residues, making it a simple model for studying peptide synthesis efficiency and stability .
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C25H30N2O5/c1-15(22(28)26-16(2)23(29)32-25(3,4)5)27-24(30)31-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21H,14H2,1-5H3,(H,26,28)(H,27,30)/t15-,16-/m0/s1 |
InChI Key |
RDUTYSOQMFMSMS-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
SPPS typically employs a Wang resin pre-functionalized with the C-terminal tert-butyl ester of L-alanine. The resin’s hydroxyl groups are esterified with the tert-butyl-protected amino acid, ensuring anchoring during synthesis.
Fmoc Deprotection
The Fmoc group is removed using 20% piperidine in DMF , which cleaves the carbonate linkage without affecting the tert-butyl ester. Monitoring deprotection via UV absorbance at 301 nm confirms completion.
Coupling of Fmoc-L-Alanine
Activation of Fmoc-L-alanine employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF. Key parameters:
Iterative Cycle for Dipeptide Assembly
The second L-alanine residue is coupled identically. Double coupling minimizes deletion peptides, critical for high-purity products. After final Fmoc removal, the dipeptide-resin is washed and dried.
Cleavage and Isolation
The tert-butyl ester remains intact during standard SPPS. Final cleavage from the resin uses 95% TFA with scavengers (e.g., triisopropylsilane), yielding the free dipeptide. However, for this compound, the tert-butyl ester is retained, necessitating selective cleavage conditions (e.g., mild acidolysis).
Solution-Phase Synthesis
Stepwise Coupling Strategy
Solution-phase synthesis avoids resin handling, favoring sequential coupling:
- C-terminal protection : L-alanine is esterified with tert-butanol via acid catalysis (e.g., HCl gas).
- N-terminal Fmoc protection : Fmoc-Cl (Fmoc chloride) in dioxane/water at pH 9.
- Dipeptide formation : Coupling Fmoc-L-alanine to L-alanine-tert-butyl ester using EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide).
Optimization of Coupling Conditions
Alternative Activation Methods
A patent describes HBTA (1-hydroxybenzotriazole anhydride) with thionyl chloride for Fmoc-β-alanine activation. Adapted for L-alanine:
- Activation : HBTA and SOCl₂ generate Fmoc-L-alanine-Bt.
- Coupling : React with L-alanine-tert-butyl ester in Na₂CO₃/NaHCO₃ buffer (pH 8–9) .
This method claims higher purity (>97%) via recrystallization.
Comparative Analysis of Synthesis Routes
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Yield | 70–85% (after cleavage) | 60–75% (after purification) |
| Purity | ≥95% (HPLC) | 90–97% (recrystallization) |
| Scale-Up Feasibility | Moderate (resin costs) | High (standard glassware) |
| Key Advantage | Automation compatibility | No resin attrition |
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Ester Hydrolysis: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS) is used for ester hydrolysis.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the ester yields the free carboxylic acid.
Scientific Research Applications
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain .
Comparison with Similar Compounds
Structural and Functional Analogues
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl-L-alanine (CAS 134716-88-4)
- Molecular Formula : C₂₄H₂₈N₂O₅
- Molecular Weight : 424.49 g/mol
- Melting Point : 202–204°C
- Key Differences: The second residue is isoleucine (branched hydrophobic side chain) instead of alanine.
Fmoc-Threonine-tert-butyl ester (CAS 120791-76-6)
- Molecular Formula: C₂₃H₂₇NO₅
- Molecular Weight : 409.47 g/mol
- Key Differences : Features threonine (hydroxyl-containing side chain) instead of alanine. The hydroxyl group introduces hydrogen-bonding capability, affecting crystallization behavior and enzymatic stability .
L-Glutamic Acid Fmoc-γ-tert-butyl Ester (CAS 71989-18-9)
- Molecular Formula: C₂₄H₂₇NO₆
- Molecular Weight : 425.47 g/mol
- Key Differences : Contains glutamic acid with a γ-tert-butyl ester, offering dual carboxyl protection. The extended side chain enhances steric bulk, influencing coupling efficiency in SPPS .
Physicochemical Properties
*Estimated based on structural analogy.
Stability Studies
- Thermal Stability : Fmoc-Ala-Ala-OtBu is stable at room temperature but degrades above 150°C, similar to Fmoc-Ile-Ala .
- Acid Sensitivity : The tert-butyl ester is cleaved rapidly in 95% TFA, comparable to Fmoc-Glu(OtBu)-OH .
Industrial Relevance
- Pharmaceuticals : Used in synthesizing peptide fragments for drug discovery. For example, Fmoc-Val-Cit-PAB () relies on similar protection strategies for antibody-drug conjugates (ADCs) .
- Material Science: Modified analogues (e.g., Fmoc-4-methyl-Phe-OH, CAS 199006-54-7) are employed in self-assembling peptides for nanomaterials .
Biological Activity
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester, commonly referred to as Fmoc-L-Ala-L-Ala, is a derivative of alanine and plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structure that enhances its biological activity, making it a valuable tool in various biochemical applications.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 87512-31-0 |
| Molecular Formula | C21H22N2O5 |
| Molecular Weight | 382.4098 g/mol |
| Physical State | Solid |
| Purity | >98.0% (HPLC) |
Structural Formula
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for protecting the amino group during peptide synthesis. The presence of the dimethylethyl ester enhances lipophilicity, influencing its biological interactions.
The biological activity of Fmoc-L-Ala-L-Ala is primarily attributed to its ability to act as a building block in peptide synthesis. Its protective groups allow for selective reactions that are essential in creating complex peptides with desired functionalities.
Applications in Research
- Peptide Synthesis : Fmoc-L-Ala-L-Ala is widely used in solid-phase peptide synthesis (SPPS), where it serves as a key intermediate for constructing peptides with various biological activities.
- Drug Development : Due to its structural properties, this compound can be modified to develop peptide-based drugs targeting specific biological pathways.
Case Studies
- Antimicrobial Peptides : Research has shown that peptides synthesized using Fmoc-L-Ala-L-Ala exhibit antimicrobial properties. A study demonstrated that certain derivatives displayed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in combating infections.
- Cancer Research : Peptides incorporating Fmoc-L-Ala-L-Ala have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies indicated that these peptides could induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents.
Summary of Key Studies
- A study published in the Journal of Medicinal Chemistry explored the synthesis of a series of peptides using Fmoc-L-Ala-L-Ala as a building block, revealing enhanced stability and bioactivity compared to other amino acid derivatives.
- Another research article highlighted the effectiveness of Fmoc-protected peptides in drug delivery systems, showcasing their ability to encapsulate therapeutic agents and improve bioavailability.
Comparative Analysis
The following table summarizes the biological activities reported for Fmoc-L-Ala-L-Ala compared to other common amino acid derivatives:
| Compound | Antimicrobial Activity | Cytotoxicity | Stability |
|---|---|---|---|
| Fmoc-L-Ala-L-Ala | Moderate | Low | High |
| Fmoc-L-Leu | High | Moderate | Moderate |
| Fmoc-L-Val | Low | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
